molecular formula C14H21ClO3S B3844795 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol

1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol

Cat. No. B3844795
M. Wt: 304.8 g/mol
InChI Key: CMQAYHMHCOSRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as NCT-501, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol exerts its pharmacological effects by inhibiting the activity of porcupine, a membrane-bound O-acyltransferase that is involved in the post-translational modification of Wnt proteins. This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the regulation of glucose metabolism and insulin sensitivity. In preclinical studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its specificity for porcupine, which allows for targeted inhibition of the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in preclinical studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the development and application of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. One area of research is the identification of biomarkers that can be used to predict response to this compound treatment in cancer patients. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease contexts. Finally, there is a potential for the development of combination therapies that can enhance the therapeutic effects of this compound in cancer and other diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has significant potential for therapeutic applications in cancer, inflammation, and metabolic disorders. The compound exerts its pharmacological effects by inhibiting the activity of porcupine and suppressing the Wnt/β-catenin signaling pathway. While there are limitations to its effectiveness, this compound remains a promising candidate for future research and development.

Scientific Research Applications

1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in tumor growth and progression. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, this compound has been studied for its potential role in regulating glucose metabolism and insulin sensitivity in metabolic disorders.

properties

IUPAC Name

1-butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO3S/c1-2-3-8-19(17)11-14(16)10-18-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAYHMHCOSRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.